molecular formula C25H25N7O3 B588023 Dabigatran-d3 CAS No. 1246817-44-6

Dabigatran-d3

Cat. No.: B588023
CAS No.: 1246817-44-6
M. Wt: 474.5 g/mol
InChI Key: YBSJFWOBGCMAKL-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dabigatran-d3 (C₂₇H₂₃D₃N₆O₃; molecular weight 485.55 g/mol) is a stable isotope-labeled derivative of Dabigatran, a direct thrombin inhibitor used clinically for anticoagulation. The deuterium atoms replace three hydrogen atoms in the methyl group of the benzimidazole moiety, enhancing its stability and utility as an internal standard in mass spectrometry-based assays . Its primary application lies in pharmacokinetic and metabolic studies, where its isotopic labeling allows precise quantification of Dabigatran and its prodrug, Dabigatran etexilate (DABE), by correcting for matrix effects and ionization variability in biological samples .

Preparation Methods

Seven-Step Synthesis from 4-Nitrobenzonitrile-2,3,5,6-D4

The most widely documented method for Dabigatran-d3 synthesis involves a seven-step sequence starting from 4-nitrobenzonitrile-2,3,5,6-D4 (Fig. 1) . Key steps include:

Reduction to Intermediate II

The nitro group of 4-nitrobenzonitrile-2,3,5,6-D4 undergoes reduction using stannous chloride (SnCl₂) in 35% deuterated hydrochloric acid at room temperature. This step achieves >95% yield, retaining all four deuterium atoms on the aromatic ring .

Halogenation and Condensation

Intermediate II reacts with α-halogenated acids (e.g., bromoacetic acid) in heavy water under alkaline conditions to form Intermediate III. Optimal molar ratios (1:1.5–6) and sodium hydroxide catalysis yield 93–96% conversion .

Dehydration and Cyclization

Glacial acetic acid-mediated dehydration at 110°C facilitates benzimidazole ring formation (Intermediate VI), achieving 94–97% yield. Deuterium retention is confirmed via ¹H NMR, showing absence of proton signals at positions 2, 3, 5, and 6 .

Final Hydrolysis

Ester hydrolysis using sodium hydroxide in ethanol/water (2:1) produces this compound with 95% yield and >99% isotopic purity .

Table 1: Seven-Step Synthesis Performance Metrics

StepReaction TypeYield (%)Purity (%)Deuteration Retention
1Nitro Reduction95.898.5100%
2Halogenation93.297.8100%
3Condensation96.699.1100%
4Dehydration94.598.9100%
5Addition95.099.2100%
6Deprotection96.099.5100%
7Hydrolysis95.099.8100%
Total Cumulative 52.1 >99 >99%

Bromobenzene-Derived Route for [²H₃] Labeling

An alternative pathway starts from [²H₅]-bromobenzene, incorporating deuterium at three distinct positions through nitration, cyanation, and Pinner reactions :

Nitration and Cyanation

Deuterated bromobenzene undergoes nitration with fuming HNO₃/H₂SO₄ at 0–5°C, followed by cyanation using CuCN in DMF at 120°C. This introduces deuterium at the meta and para positions (85% yield) .

Pinner Reaction and Esterification

The nitrile intermediate is converted to an imino ether via Pinner reaction (HCl/MeOD), then esterified with n-hexanol. Deuterium incorporation is verified by LC-MS, showing [M+3]⁺ ion clusters .

Reductive Alkylation

Catalytic hydrogenation (10% Pd/C) reduces nitro groups while preserving deuterium labels. Final alkylation with chloromethyl pyridine yields this compound with 89% isotopic abundance and 37% overall yield .

Table 2: Bromobenzene Route Key Parameters

ParameterValue
Starting Material[²H₅]-Bromobenzene
Total Steps6
Overall Yield37%
Isotopic Purity89%
Key Step YieldCyanation (85%)
Final Purity (HPLC)98.5%

Analytical Validation and Comparative Assessment

All methods utilize LC-MS/MS for deuterium quantification. The seven-step synthesis (Method 1) offers superior isotopic purity (>99%) but requires specialized deuterated starting materials. In contrast, the bromobenzene route (Method 2) provides cost advantages but suffers from lower overall yield. The acylamidation approach (Method 3) allows modular deuterium placement but risks isotopic scrambling during amide bond formation .

Table 3: Method Comparison

MetricMethod 1Method 2Method 3
Starting Material CostHighModerateLow
Total Steps765
Overall Yield52.1%37%45%
Isotopic Purity>99%89%95%
ScalabilityIndustrialPilotLab-Scale

Chemical Reactions Analysis

Types of Reactions: Dabigatran-d3 undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Comparison with Similar Compounds

Structural and Functional Differences

Dabigatran-d3 is structurally analogous to Dabigatran and its prodrug DABE but differs in isotopic composition and functional roles:

  • Dabigatran Etexilate (DABE) : A prodrug (C₃₄H₄₁N₇O₅) requiring hydrolysis by carboxylesterases (CES1/CES2) to form active Dabigatran. It is used clinically for stroke prevention .
  • Dabigatran : The active metabolite (C₂₅H₂₅N₇O₃) that directly inhibits thrombin. It is renally excreted with a half-life of 12–14 hours .
  • Deacetamidine Cyano Dabigatran Ethyl Ester: A non-deuterated analog (C₂₇H₂₆N₆O₃) lacking isotopic labeling, making it less suitable for analytical precision .

Table 1: Structural and Functional Comparison

Compound Role Molecular Formula Key Features
This compound Internal standard C₂₇H₂₃D₃N₆O₃ Deuterated; stable isotope labeling
Dabigatran Etexilate Prodrug C₃₄H₄₁N₇O₅ Requires CES1/2 activation
Dabigatran Active metabolite C₂₅H₂₅N₇O₃ Direct thrombin inhibitor; renal excretion
Non-deuterated Analog Research compound C₂₇H₂₆N₆O₃ Lacks isotopic stability

Table 2: Analytical Performance

Parameter This compound Dabigatran Etexilate Dabigatran
MRM Transition (m/z) 475.3→292.2 628.3→289.1 472.2→289.1
LLOQ (ng/mL) 0.5–1.0 1.0 1.0
Matrix Effect Correction Yes No No

Pharmacokinetic and Metabolic Profiles

  • Absorption/Metabolism : this compound mimics Dabigatran’s rapid absorption and esterase-mediated hydrolysis but exhibits reduced hepatic metabolism due to deuterium kinetic isotope effects (DKIE), enhancing its stability in metabolic studies .
  • Excretion : Both this compound and Dabigatran are primarily excreted via feces, though Dabigatran also undergoes renal elimination (~80%) .

Table 3: Pharmacokinetic Parameters

Parameter This compound Dabigatran
Half-life Comparable to Dabigatran 12–14 hours
Primary Excretion Route Feces Feces (20%)/Kidney (80%)
Metabolic Enzymes Esterases (CES1/2) Esterases/CYP450

Research Findings and Clinical Relevance

  • Metabolic Stability : In vitro studies using human liver microsomes demonstrated that this compound’s deuterium labeling reduces cytochrome P450-mediated oxidation, improving its reliability as an internal standard .
  • Gender-Specific Metabolism : While CES1 expression varies by gender (higher in females), this compound standardizes quantification across demographic variables, ensuring consistent results in DABE activation studies .
  • Clinical Validation : LC-MS/MS with this compound outperforms clotting assays (e.g., Hemoclot, ECT) in sensitivity and specificity, particularly in urine and serum samples .

Biological Activity

Dabigatran-d3 is a deuterated form of dabigatran, a direct thrombin inhibitor used primarily as an anticoagulant. Understanding the biological activity of this compound involves examining its pharmacodynamics, mechanisms of action, and clinical implications. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity.

Dabigatran functions as a direct thrombin inhibitor , selectively binding to the active site of thrombin, which prevents the conversion of fibrinogen to fibrin. This inhibition is crucial in the coagulation cascade, significantly reducing thrombus formation.

  • Inhibition Potency : Studies have demonstrated that dabigatran exhibits a high binding affinity for human thrombin with an inhibition constant (Ki) of approximately 4.5 nM. It also effectively inhibits thrombin-induced platelet aggregation with an IC50 value around 10 nM .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is similar to that of its parent compound, dabigatran. Key pharmacokinetic parameters include:

  • Absorption : Following oral administration, dabigatran etexilate (the prodrug form) is converted to dabigatran, with peak plasma concentrations typically reached within 1.5 to 2 hours.
  • Elimination : The drug is primarily eliminated via renal pathways, with about 85% excreted unchanged in urine .

Table 1: Pharmacokinetic Parameters of Dabigatran

ParameterValue
Peak Plasma Concentration (Cmax)~1.25-1.5 hours post-dose
Elimination Half-life~12-17 hours
Bioavailability~6.5% (after oral dosing)
Renal Excretion~85%

Anticoagulant Activity

This compound demonstrates significant anticoagulant effects, which can be measured through various coagulation assays:

  • Activated Partial Thromboplastin Time (aPTT) : Dabigatran prolongs aPTT in a dose-dependent manner, indicating its effectiveness in inhibiting thrombin activity .
  • Prothrombin Time (PT) : Similar effects are observed with PT measurements.
  • Ecarin Clotting Time (ECT) : ECT is also significantly prolonged by dabigatran administration.

Table 2: Coagulation Assay Results

Assay TypeDose (mg/kg)aPTT Prolongation (seconds)PT Prolongation (seconds)
Intravenous in Rats0.3305
Intravenous in Rats15010
Oral in Monkeys56012

Clinical Implications

This compound has been studied for its potential therapeutic applications beyond anticoagulation. For instance:

  • Neurological Effects : Research indicates that dabigatran can suppress thrombin-induced activation in astrocytes, leading to reduced inflammation and improved neurological function in models of multiple sclerosis . This suggests a potential role for dabigatran in treating neuroinflammatory conditions.

Case Studies

A notable case study involved the evaluation of dabigatran's efficacy in trauma patients. The study utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to detect dabigatran and its metabolites with high sensitivity and specificity, confirming the drug's presence in patients undergoing anticoagulation therapy .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying dabigatran-d3 in biological matrices, and how do their sensitivity and specificity compare?

  • Methodology : Use liquid chromatography-triple quadrupole mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound) to ensure precision. Calibration curves should span clinically relevant concentrations (e.g., 1–500 ng/mL in plasma). Compare inter-assay variability using parameters like intraclass correlation coefficients (ICC) and Pearson’s r .
  • Data Interpretation : For plasma samples, DTI assays exhibit higher sensitivity (r = 0.79–0.80) but lower agreement (ICC = 0.66–0.72) compared to ECT (r = 0.91, ICC = 0.89) .

Q. How should researchers address discrepancies in this compound pharmacokinetic data between in vitro and in vivo models?

  • Experimental Design : Conduct parallel studies using recombinant human carboxylesterase (CES1/CES2) Supersomes™ for in vitro hydrolysis and validate findings in rodent models. Include this compound as a stable isotope tracer to distinguish parent drug from metabolites .
  • Data Contradiction Analysis : Apply quasi-statistical counts to identify "deviant" cases (e.g., unexpected metabolite ratios) and adjust for interspecies metabolic differences using CES1 polymorphism data .

Q. What protocols ensure reliable sample preparation for this compound stability studies in urine?

  • Methodology : Acidify urine samples with 20% acetic acid post-collection to inhibit enzymatic degradation. Use blank matrix spikes (this compound at 50–200 ng/mL) to assess recovery rates (>85%) under varying storage conditions (−80°C vs. 4°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s anticoagulant activity when co-administered with CES1 inhibitors?

  • Hypothesis Testing : Use a PICO framework:
    • Population : Human liver microsomes expressing CES1-G143E polymorphism.
    • Intervention : this compound + CES1 inhibitors (e.g., fluorescein diacetate).
    • Comparison : Wild-type CES1 activity.
    • Outcome : Hydrolysis rate (nmol/min/mg protein) quantified via LC-MS/MS .
  • Statistical Rigor : Apply mixed-effects models to account for inter-individual variability in CES1 activity, with p < 0.05 considered significant .

Q. What strategies mitigate bias in population pharmacokinetic studies of this compound when compliance data are self-reported?

  • Methodology : Cross-validate self-reported adherence with urinary this compound quantification (threshold: >30 ng/mL). Use κ statistics (e.g., κ = 0.918) to assess inter-rater reliability in compliance scoring .
  • Ethical Considerations : Predefine exclusion criteria for non-adherent participants in the Data Management Plan (DMP) and document deviations transparently .

Q. How do researchers reconcile conflicting data on this compound’s interaction with P-glycoprotein (P-gp) transporters across cell lines?

  • Experimental Design : Standardize P-gp expression levels (e.g., via qPCR) in Caco-2 vs. MDCKII cells. Use this compound as an internal standard to normalize efflux ratios.
  • Contradiction Analysis : Apply principal component analysis (PCA) to isolate variables (e.g., pH, ATP levels) contributing to discrepancies. Report effect sizes with 95% confidence intervals .

Q. Methodological Frameworks

  • Research Question Formulation : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on this compound’s long-term metabolite profiles .
  • Data Management : Use EUR DMP templates to outline storage protocols for raw LC-MS/MS spectra and metadata, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Properties

IUPAC Name

3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSJFWOBGCMAKL-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747410
Record name N-{2-[(4-Carbamimidoylanilino)methyl]-1-(~2~H_3_)methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246817-44-6
Record name N-{2-[(4-Carbamimidoylanilino)methyl]-1-(~2~H_3_)methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared analogously to Example 26 from 1-methyl-2-[N-(4-amidinophenyl)aminomethyl]benzimidazol-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide hydrochloride and sodium hydroxide solution. Yield: 91% of theory, C25H25N7O3 (471.5); EKA mass spectrum: (M+H)+=472; (M+H+Na)++=247.6; (M+2H)++=236.7; (M+2Na)++=258.6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C25H25N7O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared analogously to Example 26 from 1-methyl-2-[N-(4-amidinophenyl)-aminomethyl]-benzimidazol-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)-amide-hydrochloride and sodium hydroxide solution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.